molecular formula C16H25ClN2O2S B6674136 N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride

Cat. No.: B6674136
M. Wt: 344.9 g/mol
InChI Key: LROLCSVVXSLXEJ-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S.ClH/c1-20-8-2-15(19)18(11-13-3-9-21-12-13)14-10-16(14)4-6-17-7-5-16;/h3,9,12,14,17H,2,4-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROLCSVVXSLXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction parameters and can be scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or thiophenyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, bases, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and thiophenyl derivatives, such as:

Uniqueness

What sets N-(6-azaspiro[25]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties

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